molecular formula C2H2ClF3 B14745883 1-Chloro-1,2,2-trifluoroethane CAS No. 431-07-2

1-Chloro-1,2,2-trifluoroethane

Cat. No.: B14745883
CAS No.: 431-07-2
M. Wt: 118.48 g/mol
InChI Key: FWAQVJAOVDYHAF-UHFFFAOYSA-N
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Description

1-Chloro-1,2,2-trifluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₂ClF₃. It is a colorless, odorless gas that is non-flammable and chemically inert in many situations. This compound is primarily used as a refrigerant and in various industrial applications .

Preparation Methods

1-Chloro-1,2,2-trifluoroethane can be synthesized through several methods. One common industrial method involves the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with hydrogen in the presence of a catalyst. The catalyst typically includes metals such as palladium, rhodium, and ruthenium . Another method involves the reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with hydrogen fluoride in the presence of antimony trichloride at elevated temperatures .

Chemical Reactions Analysis

1-Chloro-1,2,2-trifluoroethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under extreme conditions with strong oxidizing agents.

    Reduction: It can be reduced using strong reducing agents such as active metals.

    Substitution: It undergoes substitution reactions where the chlorine atom can be replaced by other halogens or functional groups.

Common reagents used in these reactions include hydrogen fluoride, bromine, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-chloro-1,2,2-trifluoroethane, particularly in its form as halothane, involves its interaction with multiple ion channels. It depresses nerve conduction, breathing, and cardiac contractility by binding to potassium channels in cholinergic neurons. This results in muscle relaxation and reduced pain sensitivity by altering tissue excitability .

Comparison with Similar Compounds

1-Chloro-1,2,2-trifluoroethane can be compared with other similar halogenated hydrocarbons:

The uniqueness of this compound lies in its specific applications and chemical properties, making it a valuable compound in various fields.

Properties

IUPAC Name

1-chloro-1,2,2-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF3/c3-1(4)2(5)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAQVJAOVDYHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861929
Record name 1-Chloro-1,2,2-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-07-2, 1330-45-6
Record name 1-Chloro-1,2,2-trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-chloro-1,2,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,2,2-trifluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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